Amlodipine Besylate

Description

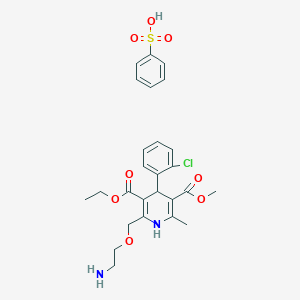

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043909 | |

| Record name | Amlodipine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111470-99-6 | |

| Record name | Amlodipine besylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine besylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE BESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amlodipine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amlodipine besylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Action of Amlodipine Besylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine Besylate is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. However, extensive research has revealed a more complex pharmacological profile. Beyond its direct channel-blocking activity, amlodipine exerts significant pleiotropic effects, including the enhancement of endothelial nitric oxide (NO) bioavailability, potent antioxidant properties, and anti-inflammatory actions. These secondary mechanisms contribute substantially to its clinical efficacy and vasoprotective profile. This technical guide provides an in-depth review of the molecular and cellular mechanisms of amlodipine, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Primary Mechanism of Action: L-type Calcium Channel Inhibition

The fundamental action of amlodipine is the blockade of voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle cells (VSMCs).[1] Amlodipine exhibits high affinity for these channels, particularly in their depolarized state, which contributes to its vascular selectivity.[2] The binding is characterized by a slow onset and dissociation, resulting in a long duration of action.[3]

The signaling cascade is as follows:

-

Calcium Influx: Under normal physiological conditions, depolarization of the VSMC membrane opens L-type calcium channels, allowing an influx of extracellular Ca²⁺ ions.

-

Calmodulin Activation: The entering Ca²⁺ binds to the intracellular protein calmodulin.

-

MLCK Activation: The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK).

-

Myosin Phosphorylation: Activated MLCK phosphorylates the light chains of myosin.

-

Muscle Contraction: This phosphorylation enables the interaction between myosin and actin filaments, leading to VSMC contraction and vasoconstriction.

Amlodipine interrupts this process by physically blocking the channel pore, thereby inhibiting the initial influx of calcium.[4] This reduction in intracellular Ca²⁺ concentration prevents the activation of MLCK, leading to smooth muscle relaxation, vasodilation, and consequently, a decrease in blood pressure.[1]

Pleiotropic Mechanisms of Action

Amlodipine's therapeutic benefits extend beyond simple vasodilation, involving intricate interactions with endothelial function and cellular stress pathways.

Enhancement of Nitric Oxide (NO) Bioavailability

Amlodipine increases the availability of NO, a potent endogenous vasodilator, through a dual mechanism: stimulating its production and preventing its degradation.

-

Stimulation of eNOS: Amlodipine enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. This is achieved by modulating the phosphorylation state of eNOS. Specifically, amlodipine promotes the activating phosphorylation at serine residue 1177 (Ser¹¹⁷⁷) and decreases the inhibitory phosphorylation at threonine residue 495 (Thr⁴⁹⁵). This effect appears to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC). Some studies also suggest that NO release is dependent on the production of kinins, as the effect can be blocked by B2-kinin receptor antagonists.

-

Antioxidant Protection of NO: In states of oxidative stress, superoxide anions (O₂⁻) react with NO to form peroxynitrite (ONOO⁻), a cytotoxic oxidant that reduces NO bioavailability. Amlodipine's antioxidant properties scavenge superoxide radicals, thereby preserving NO and improving endothelial function.

Antioxidant and Anti-inflammatory Properties

Amlodipine possesses intrinsic antioxidant capabilities that are independent of its channel-blocking function. It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme. This antioxidant action may stem from its ability to directly reduce free radical species.

Furthermore, amlodipine exhibits anti-inflammatory effects by inhibiting key signaling pathways. In human endothelial cells, it has been shown to decrease the expression of inflammatory molecules such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This is achieved by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB), two critical pathways in the inflammatory response.

Quantitative Data Summary

The following tables summarize key quantitative findings from various scholarly articles, demonstrating the potency and multifaceted effects of amlodipine.

Table 1: Potency of L-type Calcium Channel Inhibition

| Parameter | Species / Tissue | Value | Reference |

|---|---|---|---|

| IC₅₀ (Ca²⁺-induced contractions) | Rat Aorta (depolarized) | 1.9 nM | |

| IC₅₀ (K⁺-induced contractions) | Rat Aorta | 19.4 nM |

| IC₅₀ (Radioligand DHP binding) | Rabbit Skeletal Muscle | 4.2 ± 0.6 µM | |

Table 2: Effect on Nitric Oxide (NO) Production

| Experimental Model | Amlodipine Conc. | Effect | Baseline | Amlodipine-Treated | Reference |

|---|---|---|---|---|---|

| Canine Coronary Microvessels | 10⁻⁵ mol/L | Nitrite Production | 74 ± 5 pmol/mg | 130 ± 8 pmol/mg | |

| Canine Coronary Microvessels | 10⁻⁶ M | Nitrite Release | Control | + 57 ± 12 pmol/mg/20 min |

| Porcine Coronary Arteries | 0.1–10 µmol/l | Basal NO Formation | Control | Concentration-dependent increase | |

Table 3: Effect on Markers of Oxidative Stress in Hypertensive Patients

| Marker | Treatment Group | Baseline Value | Value after 3 Months | Reference |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Amlodipine 5mg | 1.90 ± 0.32 nmol/ml | 1.46 ± 0.28 nmol/ml |

| Superoxide Dismutase (SOD) | Amlodipine 5mg | 0.126 ± 0.027 units/100ml | 0.152 ± 0.022 units/100ml | |

Key Experimental Protocols

Protocol for Measurement of Intracellular Ca²⁺ with Fura-2 AM

This protocol is used to measure changes in intracellular calcium concentration in response to stimuli, a key method for assessing the function of calcium channel blockers.

-

Cell Preparation: Plate cells (e.g., primary neurons, HUVECs, or VSMCs) on glass coverslips and allow them to adhere.

-

Dye Loading: Prepare a loading buffer containing the cell-permeant ratiometric dye Fura-2 AM (typically 1 µg/ml). Incubate the cells in this solution for 30-45 minutes at room temperature in the dark.

-

De-esterification: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) and incubate for another 30 minutes to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Excite the cells alternately with light at 340 nm (binds Ca²⁺-bound Fura-2) and 380 nm (binds Ca²⁺-free Fura-2).

-

Data Acquisition: Capture the fluorescence emission at ~510 nm for both excitation wavelengths. The ratio of the fluorescence intensity at 340 nm to 380 nm is directly proportional to the intracellular Ca²⁺ concentration.

-

Analysis: After establishing a baseline, introduce amlodipine and/or other agonists/antagonists. Record the change in the 340/380 ratio over time to quantify the drug's effect on calcium influx or release from internal stores.

Protocol for Western Blot Analysis of eNOS Phosphorylation

This method quantifies the change in the phosphorylation state of specific eNOS residues (Ser¹¹⁷⁷ and Thr⁴⁹⁵) following treatment with amlodipine.

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to near confluence. Treat cells with amlodipine (e.g., 3 x 10⁻⁷ M) or vehicle control for a specified time (e.g., 10-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser¹¹⁷⁷), phospho-eNOS (Thr⁴⁹⁵), and total eNOS overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative change in phosphorylation.

Conclusion

The mechanism of action of this compound is multifaceted, extending well beyond its classification as a simple calcium channel blocker. While its primary role in inhibiting L-type calcium channels in vascular smooth muscle is the cornerstone of its antihypertensive effect, its clinical success is significantly augmented by pleiotropic actions. By enhancing nitric oxide synthesis and bioavailability, reducing oxidative stress, and exerting anti-inflammatory effects, amlodipine actively improves endothelial function and provides vasoprotection. A thorough understanding of these interconnected molecular pathways is essential for researchers and clinicians aiming to optimize cardiovascular therapies and develop next-generation treatments.

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]

- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Amlodipine Besylate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of amlodipine besylate, a widely prescribed dihydropyridine calcium channel blocker. The information presented herein is intended to support research, discovery, and development activities by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and study workflows.

Pharmacokinetics

Amlodipine is characterized by its gradual absorption and prolonged elimination, which contributes to its suitability for once-daily dosing.[1][2] Its pharmacokinetic profile is linear, and steady-state plasma concentrations are typically achieved after 7 to 8 days of consistent daily administration.[3][4]

The following table summarizes the key pharmacokinetic parameters of this compound in adult humans.

| Parameter | Value | Source(s) |

| Absorption | ||

| Absolute Bioavailability | 60% - 90% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | |

| Effect of Food on Bioavailability | Not significant | |

| Distribution | ||

| Plasma Protein Binding | ~93% - 98% | |

| Volume of Distribution (Vd) | 21 L/kg | |

| Metabolism | ||

| Primary Site | Liver | |

| Cytochrome P450 Isoenzymes Involved | CYP3A4, CYP3A5 | |

| Extent of Metabolism | Extensively (~90%) converted to inactive metabolites | |

| Excretion | ||

| Primary Route | Renal | |

| Percentage of Parent Compound in Urine | ~10% | |

| Percentage of Metabolites in Urine | ~60% | |

| Terminal Elimination Half-life (t½) | 30 - 60 hours |

Study Design for Bioequivalence and Pharmacokinetic Parameter Determination:

A common study design to assess the pharmacokinetics of amlodipine is a randomized, open-label, single-dose, two-period, two-sequence crossover study.

-

Subjects: Healthy adult volunteers (e.g., n=24-30). Subjects are typically fasted overnight before drug administration.

-

Dosing: A single oral dose of an this compound tablet (e.g., 5 mg or 10 mg).

-

Washout Period: A washout period of at least 15 days is implemented between the two treatment periods to ensure complete elimination of the drug from the system, which is necessary given its long half-life.

-

Blood Sampling: Venous blood samples are collected at predetermined time points, for instance: pre-dose (0 hours), and then at 1, 2, 4, 6, 8, 10, 12, 14, 24, 48, 72, 96, 120, and 144 hours post-dose.

-

Analytical Method: Plasma concentrations of amlodipine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t (Area Under the Curve from time 0 to the last measurable concentration), AUC0-∞ (Area Under the Curve extrapolated to infinity), and t½.

Caption: Workflow for a two-period crossover pharmacokinetic study.

Pharmacodynamics

Amlodipine's primary pharmacodynamic effect is the reduction of blood pressure through peripheral arterial vasodilation. This is achieved by directly acting on vascular smooth muscle, leading to a decrease in peripheral vascular resistance.

Amlodipine is a dihydropyridine calcium antagonist that inhibits the influx of calcium ions through voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells. It exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells. The binding of amlodipine to these channels prevents the influx of extracellular calcium, which is a critical step in the muscle contraction cascade. This inhibition of calcium influx leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

The following table summarizes the key pharmacodynamic effects of this compound.

| Parameter | Finding | Population/Conditions | Source(s) |

| Blood Pressure Reduction | |||

| Systolic Blood Pressure (SBP) Reduction vs. Placebo | Mean reduction of 12.2 mmHg | Placebo-controlled RCTs | |

| SBP Reduction (Monotherapy) | Mean reduction of 17.5 mmHg | All study arms | |

| SBP Reduction in Specific Populations | Black participants: -23.9 mmHgAged ≥60 years: -24.1 mmHgIsolated systolic hypertension: -25.9 mmHg | Sub-group analyses | |

| SBP/DBP Reduction (Add-on to Quinapril/Losartan) | 8.1/5.4 mmHg reduction | Patients with hypertension and diabetes | |

| Heart Rate | |||

| Effect on Heart Rate | No significant change | Gradual onset does not activate reflex tachycardia | |

| Other Hemodynamic Effects | |||

| Cardiac Index | Small increase without significant influence on dP/dt | Patients with normal ventricular function | |

| Inotropic Effect | Not associated with a negative inotropic effect in the therapeutic dose range | Intact animals and humans |

Protocol for Assessing Antihypertensive Effects:

-

Study Design: Double-blind, placebo-controlled, randomized clinical trials are the gold standard.

-

Subjects: Patients with a diagnosis of essential hypertension.

-

Intervention: Administration of amlodipine (e.g., 5 mg once daily) or a matching placebo.

-

Blood Pressure Measurement: Blood pressure is measured at regular intervals. 24-hour ambulatory blood pressure monitoring (ABPM) is often used to assess the effect over the entire dosing interval, including the reduction in nocturnal blood pressure.

-

Data Analysis: The change in blood pressure from baseline is compared between the amlodipine and placebo groups. An integrated pharmacokinetic-pharmacodynamic model can be used to correlate drug concentrations with the observed blood pressure reductions.

Protocol for Investigating Cellular Mechanisms:

-

Cell Culture: Human vascular smooth muscle cells (SMCs) are cultured.

-

Measurement of Intracellular Calcium ([Ca2+]i): SMCs are loaded with a fluorescent calcium indicator, such as Fura-2. Changes in [Ca2+]i in response to stimuli (e.g., thrombin, bFGF) with and without amlodipine are measured using fluorescence spectrophotometry.

-

Western Blotting for Protein Activation: To assess downstream signaling, the activation (phosphorylation) of proteins like ERK 1/2 is measured. Cells are treated with stimuli in the presence or absence of amlodipine, and cell lysates are analyzed by Western blotting using antibodies specific to the phosphorylated and total forms of the protein.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Amlodipine Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine besylate, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, exists in various solid forms, a phenomenon known as polymorphism.[1][2] The specific crystalline or amorphous form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3] A thorough understanding and control of this compound's solid-state forms are therefore critical for drug development, formulation, and ensuring therapeutic efficacy and product quality. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, detailing the characteristics of its different forms, experimental protocols for their preparation and analysis, and the thermodynamic relationships between them.

Polymorphic Forms of this compound

This compound has been reported to exist in four primary solid forms: an anhydrate, a monohydrate, a dihydrate, and an amorphous form.[1][4] Each form possesses a unique internal crystal lattice or lack thereof, leading to distinct physical and chemical properties.

Data Presentation

The crystallographic and physicochemical properties of the known polymorphic forms of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data of this compound Polymorphs

| Form | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Anhydrate | Orthorhombic | Pbca | Not explicitly provided in search results | |

| Monohydrate | - | - | Disordered structure, leading to a supercell | |

| Dihydrate | Monoclinic | P2 1 /c | a = 16.6291(7) Å, b = 9.5989(4) Å, c = 19.0656(6) Å, β = 106.621(4)° |

Table 2: Physicochemical Properties of this compound Polymorphs

| Form | Melting Point (°C) | Solubility | Stability |

| Anhydrate | 201-205 (known form) | Higher kinetic solubility than hydrates | Stable at higher temperatures (above 71°C) |

| Monohydrate | Dehydrates and melts | Intermediate kinetic solubility | Stable over a broad range of relative humidities |

| Dihydrate | Dehydrates and melts | Lowest kinetic solubility | Most stable form in aqueous environments |

| Amorphous | No sharp melting point | Higher apparent solubility | Prone to crystallization |

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound polymorphs are crucial for reproducible research and quality control.

Preparation of Polymorphic Forms

1. Preparation of this compound Dihydrate:

-

Method: Aqueous Slurry Conversion

-

Protocol:

-

Suspend anhydrous this compound crystals in purified water.

-

Stir the slurry at 25°C for 48 hours to ensure complete conversion.

-

Collect the resulting crystals by filtration.

-

Dry the crystals at 40°C.

-

2. Preparation of Amorphous this compound:

-

Method 1: Quench Cooling

-

Protocol:

-

Heat the dihydrate form to 106°C to induce dehydration and melting.

-

Rapidly cool the resulting molten sample in a freezer.

-

-

Method 2: Freeze Drying

-

Protocol:

-

Dissolve this compound in water.

-

Freeze the solution rapidly using a dry ice-acetone bath or liquid nitrogen.

-

Lyophilize the frozen solution under vacuum to remove the water, yielding the amorphous solid.

-

Characterization of Polymorphic Forms

1. X-Ray Powder Diffraction (XRPD):

-

Objective: To identify the crystalline form based on its unique diffraction pattern.

-

Protocol:

-

Gently grind a small amount of the sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Compare the resulting diffractogram with known patterns for the different polymorphs.

-

2. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the thermal properties, such as melting point and phase transitions.

-

Protocol:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Crimp the pan to seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to observe endothermic (melting) and exothermic (crystallization) events.

-

3. Raman Spectroscopy:

-

Objective: To differentiate between polymorphs based on their vibrational spectra.

-

Protocol:

-

Place a small amount of the sample on a microscope slide.

-

Focus the laser of the Raman spectrometer onto the sample.

-

Acquire the Raman spectrum over a relevant spectral range.

-

Compare the peak positions and intensities to reference spectra of the known polymorphs. Low-wavenumber Raman spectroscopy can be particularly useful for distinguishing polymorphs based on lattice vibrations.

-

Polymorphic Interconversion and Stability

The different solid forms of this compound can interconvert under various conditions, such as changes in temperature, humidity, and in the presence of solvents. Understanding these transformations is vital for selecting the appropriate form for development and ensuring the stability of the final drug product.

The dihydrate is the most stable form in an aqueous environment and at room temperature. The anhydrate and monohydrate forms can convert to the dihydrate via solvent-mediated transformation. The crystal lattices of the dihydrate and monohydrate can collapse upon removal of water to form a melt, from which the anhydrate can then crystallize. Rapidly cooling this melt leads to the amorphous form.

Conclusion

The polymorphism of this compound presents both challenges and opportunities in drug development. A comprehensive understanding of the crystal structures, physicochemical properties, and interconversion pathways of its different solid forms is essential for controlling the manufacturing process, ensuring product stability, and optimizing therapeutic performance. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important pharmaceutical compound.

References

A Technical Guide to the Physicochemical Properties of Amlodipine Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine besylate is a long-acting dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] As the besylate salt of the active amlodipine base, its physicochemical properties are critical determinants of its stability, bioavailability, and manufacturability.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Chemical and Physical Identity

This compound is the benzenesulfonate salt of amlodipine.[3] It is a white to off-white crystalline powder.[1]

| Property | Value | Source |

| IUPAC Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate; benzenesulfonic acid | |

| CAS Number | 111470-99-6 | |

| Molecular Formula | C₂₆H₃₁ClN₂O₈S | |

| Molecular Weight | 567.1 g/mol | |

| Appearance | White or almost white crystalline powder |

Physicochemical Properties

The selection of a salt form is a critical step in drug development, aimed at optimizing properties like solubility and stability. The besylate salt of amlodipine was developed to enhance its bioavailability.

Melting Point

The melting point is a crucial indicator of purity and crystalline structure.

| Melting Point Range (°C) | Analytical Method |

| 195-204 | Not Specified |

| 199-201 | Not Specified |

| ~210 | Differential Scanning Calorimetry (DSC) |

Sources:

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions like melting.

-

Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion, such as indium.

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, for example, 25°C.

-

Ramp the temperature at a controlled heating rate, typically 2-10°C per minute, under a continuous purge of inert gas like nitrogen (e.g., 50 mL/min).

-

Continue heating to a final temperature well above the expected melting point (e.g., 250°C).

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Solubility

This compound's solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract.

| Solvent/Medium | Solubility Description | Quantitative Value (if available) |

| Water | Slightly soluble | 0.38 mg/mL (in pH 1.2 buffer) |

| Water | Slightly soluble | 0.31 mg/mL (in pH 4.5 buffer) |

| Water | Slightly soluble | 0.11 mg/mL (in pH 6.8 buffer) |

| Ethanol | Sparingly soluble | - |

| Methanol | Freely soluble | - |

| DMSO | Soluble | 113 mg/mL |

Sources:

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent or buffer (e.g., pH 1.2, 4.5, 6.8 buffers). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the drug.

-

Quantification: Accurately dilute an aliquot of the clear filtrate. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and report it in units such as mg/mL or µg/mL at the specified temperature and pH.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and governs the ionization state of a molecule at a given pH. For amlodipine, an ionizable compound, this property is fundamental to its interaction with the calcium channel receptor.

| Property | Value |

| pKa (Basic) | 8.6 |

Sources:

Potentiometric titration is a precise method for determining pKa by monitoring pH changes in a solution upon the incremental addition of a titrant.

-

Calibration: Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds. Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration Process: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the inflection point of the first derivative of the titration curve.

Polymorphism and Crystal Structure

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. This compound is known to exist in several solid forms, including an anhydrate, a monohydrate, and a dihydrate, with the dihydrate being the most stable form in aqueous environments.

PXRD is a primary technique for identifying crystalline phases and characterizing polymorphism by analyzing the unique diffraction pattern produced by a crystal lattice.

-

Sample Preparation: Gently grind a small amount of the this compound powder using a mortar and pestle to ensure a fine, homogenous powder and reduce preferred orientation effects. Mount the powder onto a sample holder.

-

Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument with a suitable X-ray source (e.g., Cu Kα radiation).

-

Data Collection: Scan the sample over a defined range of 2θ angles (e.g., 5° to 40° 2θ) with a specific step size and scan speed. The X-rays diffracted by the crystalline planes are detected and recorded.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a "fingerprint" for the crystalline form. Compare the peak positions (2θ values) and relative intensities to reference patterns of known polymorphs to identify the form present in the sample.

Visualizations

Mechanism of Action

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This blockade prevents the sequence of events leading to muscle contraction, resulting in vasodilation.

Caption: Amlodipine's mechanism of action via L-type calcium channel blockade.

Physicochemical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of a pharmaceutical salt like this compound. This process ensures that all critical properties influencing drug performance and manufacturability are evaluated.

Caption: General workflow for the physicochemical characterization of a pharmaceutical salt.

Conclusion

The physicochemical properties of this compound, including its melting point, pH-dependent solubility, pKa, and polymorphic forms, are integral to its function as a safe and effective pharmaceutical agent. A thorough understanding and characterization of these attributes using standardized protocols are essential for formulation development, quality control, and ensuring consistent clinical performance. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers in the pharmaceutical industry.

References

A Technical Guide to the Long-Term Cardiovascular Outcomes of Amlodipine Besylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Amlodipine besylate, a long-acting dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and coronary artery disease.[1][2] Its primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3][4] This technical guide delves into the long-term effects of amlodipine on cardiovascular outcomes, drawing upon data from seminal clinical trials and meta-analyses. It provides a detailed examination of experimental protocols, quantitative outcomes, and the molecular pathways influenced by amlodipine therapy.

Mechanism of Action

Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle.[5] It inhibits the influx of calcium ions through L-type calcium channels in both vascular smooth muscle and cardiac muscle cells. This blockade has a more pronounced effect on vascular smooth muscle cells compared to cardiac muscle cells. The reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase (MLCK), leading to muscle relaxation, vasodilation, and consequently, a decrease in peripheral vascular resistance and blood pressure.

For angina, the mechanism is twofold: it reduces the total peripheral resistance (afterload), which decreases myocardial energy consumption and oxygen demand, and it dilates the main coronary arteries and arterioles, improving oxygen supply to the myocardium.

Beyond this primary pathway, evidence suggests amlodipine may have pleiotropic effects, including modulating the PI3K/Akt signaling pathway and affecting the transcription of inflammatory cytokines like IL-6, which may contribute to its anti-atherosclerotic properties.

Major Clinical Trials on Cardiovascular Outcomes

The long-term efficacy and safety of amlodipine have been evaluated in several large-scale, randomized controlled trials. These studies provide the foundational evidence for its role in cardiovascular risk reduction.

-

Experimental Protocol:

-

Study Design: A randomized, double-blind, active-controlled trial conducted between 1994 and 2002.

-

Patient Population: Included 33,357 patients aged 55 years or older with hypertension and at least one other coronary heart disease risk factor. The mean age was 67, with 35% Black patients and 36% with diabetes.

-

Intervention: Patients were randomized to receive initial antihypertensive therapy with either the calcium channel blocker amlodipine (2.5–10 mg/day), the ACE inhibitor lisinopril (10–40 mg/day), or the thiazide-type diuretic chlorthalidone (12.5–25 mg/day).

-

Primary Outcome: A composite of fatal coronary heart disease (CHD) or nonfatal myocardial infarction (MI).

-

-

Data Presentation: The ALLHAT trial found no significant difference in the primary outcome between the amlodipine and chlorthalidone arms. However, there were key differences in secondary outcomes, particularly a higher rate of heart failure in the amlodipine group compared to the chlorthalidone group.

| Outcome (at 6 Years) | Amlodipine vs. Chlorthalidone (Reference) | Lisinopril vs. Chlorthalidone (Reference) |

| Primary Outcome (Fatal CHD or Nonfatal MI) | RR 0.98 (95% CI: 0.90–1.07) | RR 0.99 (95% CI: 0.91–1.08) |

| All-Cause Mortality | RR 0.96 (95% CI: 0.89–1.02) | RR 1.00 (95% CI: 0.93–1.08) |

| Stroke | RR 0.93 (95% CI: 0.82–1.06) | RR 1.15 (95% CI: 1.02-1.30) |

| Heart Failure (Combined) | RR 1.38 (95% CI: 1.25–1.52) | RR 1.19 (95% CI: 1.07-1.31) |

| Combined Cardiovascular Disease (CVD) | RR 1.04 (95% CI: 0.99–1.09) | RR 1.10 (95% CI: 1.05-1.16) |

Data sourced from ALLHAT collaborative research group publications.

-

Experimental Protocol:

-

Study Design: A double-blind, randomized, multicenter trial with a 24-month follow-up.

-

Patient Population: Enrolled 1,991 patients with angiographically confirmed coronary artery disease (CAD) and normal blood pressure (average baseline BP 129/78 mm Hg).

-

Intervention: Patients were randomized to amlodipine (10 mg), enalapril (20 mg), or placebo.

-

Primary Outcome: The primary efficacy parameter was the incidence of cardiovascular events for amlodipine versus placebo. Events included cardiovascular death, nonfatal MI, coronary revascularization, and hospitalization for angina, among others. A substudy used intravascular ultrasound (IVUS) to measure atherosclerosis progression.

-

-

Data Presentation: In patients with CAD and normal blood pressure, amlodipine significantly reduced adverse cardiovascular events compared to placebo. The effect was primarily driven by fewer hospitalizations for angina and fewer coronary revascularizations. The IVUS substudy showed a trend toward less progression of atherosclerosis with amlodipine.

| Outcome (at 24 Months) | Amlodipine vs. Placebo (Reference) | Enalapril vs. Placebo (Reference) |

| Primary Outcome (Adverse CV Events) | HR 0.69 (95% CI: 0.54–0.88); p=0.003 | HR 0.85 (95% CI: 0.67–1.07); p=0.16 |

| Coronary Revascularization | 11.8% vs 15.7% | 13.6% vs 15.7% |

| Hospitalization for Angina | 7.8% vs 12.8% | 11.9% vs 12.8% |

| IVUS: Change in Atheroma Volume | No progression (p=0.31) | Trend toward progression (p=0.08) |

Data sourced from the CAMELOT study publication.

-

Experimental Protocol:

-

Study Design: A multicenter, randomized, placebo-controlled, double-masked clinical trial with a 36-month duration.

-

Patient Population: Included 825 patients with angiographically documented coronary artery disease.

-

Intervention: Patients were randomized to receive either amlodipine or placebo.

-

Primary Outcome: The average 36-month change in the minimal diameter of coronary artery segments. A key secondary outcome was the rate of atherosclerosis progression in the carotid arteries, measured by B-mode ultrasonography (intimal-medial thickness, IMT).

-

-

Data Presentation: The PREVENT trial yielded contradictory results. Amlodipine showed no demonstrable effect on the angiographic progression of coronary atherosclerosis. However, it significantly slowed the progression of carotid artery atherosclerosis and was associated with fewer hospitalizations for unstable angina and revascularization.

| Outcome (at 36 Months) | Amlodipine | Placebo | p-value |

| Primary: Change in Coronary Minimal Diameter (mm) | -0.095 | -0.084 | 0.38 |

| Secondary: Change in Carotid IMT (mm) | -0.0126 | +0.033 | 0.007 |

| Hospitalization for Unstable Angina | Fewer Cases | - | - |

| Coronary Revascularization | Fewer Cases | - | - |

Data sourced from the PREVENT study publication.

Meta-Analysis of Long-Term Outcomes

A meta-analysis of seven large-scale, long-term outcome trials involving 87,257 patients compared amlodipine-based regimens with other non-calcium channel blocker (non-CCB) antihypertensive therapies. This analysis provides a broad overview of amlodipine's standing in the therapeutic landscape.

-

Data Presentation: The analysis demonstrated that amlodipine-based regimens significantly reduced the risk of myocardial infarction, stroke, total cardiovascular events, and surprisingly, total mortality compared to non-CCB therapies.

| Outcome | Amlodipine-based vs. Non-CCB Regimens |

| Myocardial Infarction | OR 0.91 (95% CI: 0.84–0.99); p=0.03 |

| Stroke | OR 0.84 (95% CI: 0.79–0.90); p<0.00001 |

| Heart Failure | OR 1.14 (95% CI: 0.98–1.31); p=0.08 |

| Total Cardiovascular Events | OR 0.90 (95% CI: 0.82–0.99); p=0.02 |

| Total Mortality | OR 0.95 (95% CI: 0.91–0.99); p=0.01 |

Data sourced from Lee, H. Y., et al. meta-analysis.

Conclusion

Extensive long-term clinical data demonstrates that this compound is effective in managing hypertension and reducing cardiovascular risk. Major clinical trials like ALLHAT, CAMELOT, and PREVENT, along with subsequent meta-analyses, confirm its benefits.

-

Efficacy: Amlodipine-based regimens are effective in reducing the risk of myocardial infarction and are particularly robust in stroke prevention compared to non-CCB antihypertensives.

-

Atherosclerosis: While evidence for slowing coronary atherosclerosis is inconclusive, amlodipine has shown a significant effect in reducing the progression of carotid atherosclerosis, suggesting potential anti-atherosclerotic properties beyond blood pressure reduction.

-

Heart Failure: A consistent finding, particularly from the ALLHAT trial, is a higher incidence of heart failure with amlodipine compared to thiazide-type diuretics. This remains a critical consideration in patient selection.

-

Overall Benefit: Meta-analyses conclude that amlodipine-based therapy is associated with a significant reduction in total cardiovascular events and all-cause mortality, underscoring its role as a first-line agent for a broad range of hypertensive patients.

For drug development professionals, the data suggests that while the primary hemodynamic effects of amlodipine are well-established, further research into its pleiotropic effects on vascular biology, inflammation, and atherosclerosis could yield novel therapeutic insights.

References

Amlodipine Besylate's Molecular Dance with Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular interactions between amlodipine besylate and voltage-gated calcium channels. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is rooted in a nuanced and highly specific interaction with L-type calcium channels, leading to the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells.[3][4][5] This document delves into the core mechanism of action, quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways modulated by this widely prescribed therapeutic agent.

Core Mechanism of Molecular Interaction

Amlodipine's primary therapeutic action is the blockade of voltage-gated L-type calcium channels (Cav1.2), which are pivotal in regulating vascular smooth muscle contraction and cardiac function. Unlike other calcium channel blockers, amlodipine exhibits a unique kinetic profile characterized by a gradual onset and long duration of action, attributable to its distinct molecular interactions with the channel.

Binding Site and Allosteric Modulation:

Structural and functional studies have revealed that amlodipine binds to a specific receptor site on the L-type calcium channel. This binding site is located on the external, lipid-facing surface of the channel's pore module, at the interface of two subunits. This interaction is not a simple pore-blocking mechanism. Instead, amlodipine acts as an allosteric modulator. Upon binding, it induces an asymmetric conformation in the channel's selectivity filter. This conformational change directly affects a partially dehydrated Ca2+ ion within the filter, leading to a blockade of the ion-conducting pathway.

State-Dependent Binding and Vascular Selectivity:

A key feature of amlodipine's interaction is its state-dependent binding. It exhibits a higher affinity for the resting state of the calcium channel. Vascular smooth muscle cells have a more depolarized resting membrane potential and a lower frequency of action potentials compared to cardiac myocytes. This physiological difference means that a larger proportion of calcium channels in vascular smooth muscle are in the resting state, making them more susceptible to amlodipine's blocking effect. This preferential binding to the resting state is a major contributor to amlodipine's pronounced effect on peripheral vasodilation with relatively less impact on cardiac contractility.

Role of Enantiomers:

Amlodipine is administered as a racemic mixture of S(-) and R(+) enantiomers. The calcium channel blocking activity primarily resides in the S(-)-amlodipine enantiomer, which is approximately 1000-fold more potent than the R(+) enantiomer in this regard. Interestingly, the R(+)-enantiomer is not inert. It has been shown to stimulate the release of nitric oxide (NO) from vascular endothelial cells, which contributes to vasodilation through a separate, kinin-dependent pathway.

Quantitative Data on Amlodipine-Calcium Channel Interaction

The interaction of amlodipine with calcium channels has been quantified through various experimental assays, providing valuable insights into its potency and selectivity.

| Parameter | Channel/Preparation | Value | Reference |

| IC50 | CavAb (bacterial model) | 10 ± 0.4 nM | |

| Cav1.2 (L-type) | 57 ± 22 nM | ||

| Cav1.2/Dihydropyridine insensitive mutant | 26.0 ± 3.8 µM | ||

| Cav2.1 (P/Q-type) | 8.6 ± 0.58 µM | ||

| Cav2.1/Dihydropyridine sensitive mutant | 41 nM | ||

| N-type Ca2+ channel (in oocytes) | 5.8 µM (at -100 mV holding potential) | ||

| T-type Ca2+ channel (in guinea-pig atria) | 5.6 µM | ||

| Ca2+-induced contractions in depolarised rat aorta | 1.9 nM | ||

| KD | Rat cardiac membrane fragments (using (-)[3H]amlodipine) | 1.64 ± 0.17 nM | |

| Bmax | Rat cardiac membrane fragments (using (-)[3H]amlodipine) | 0.45 ± 0.08 pmol/mg protein | |

| k-1 (dissociation rate constant) | Rat cardiac membrane fragments (using (-)[3H]amlodipine) | 1.53 x 10-3 min-1 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular interaction of amlodipine with calcium channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is crucial for studying the functional effects of amlodipine on ion channel currents in living cells.

Objective: To measure the inhibition of L-type calcium channel currents by amlodipine in a voltage-dependent manner.

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, α2δ1, and β2b subunits, or isolated cardiomyocytes/vascular smooth muscle cells).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Micromanipulator.

-

Perfusion system.

-

External solution (in mM): 140 NMDG-methanesulphonate, 10 BaCl2 (as charge carrier to avoid Ca2+-dependent inactivation), 20 HEPES, pH 7.4 adjusted with Ba(OH)2.

-

Internal (pipette) solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.3 adjusted with CsOH.

-

This compound stock solution (dissolved in DMSO).

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. For recordings, gently detach cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in the closed/resting state.

-

Record baseline L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

Perfuse the cell with the external solution containing various concentrations of amlodipine.

-

To assess state-dependent block, apply a train of depolarizing pulses (e.g., 50 ms pulses to 0 mV at 1 Hz) and measure the progressive inhibition of the current.

-

To determine the IC50, measure the steady-state block at different amlodipine concentrations after a pulse train.

-

-

Data Analysis:

-

Measure the peak inward current amplitude.

-

Plot the percentage of current inhibition against the amlodipine concentration and fit the data with the Hill equation to determine the IC50.

-

Analyze the voltage-dependence of the block by measuring inhibition at different holding potentials.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) for amlodipine on calcium channels.

Objective: To quantify the binding characteristics of radiolabeled amlodipine to membrane preparations containing L-type calcium channels.

Materials:

-

Membrane preparation from a source rich in L-type calcium channels (e.g., rat cardiac tissue, rabbit skeletal muscle transverse tubule membranes).

-

Radiolabeled amlodipine (e.g., (-)[3H]amlodipine).

-

Unlabeled ("cold") amlodipine.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a buffer and perform differential centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of (-)[3H]amlodipine to these tubes.

-

To a parallel set of tubes, add the same concentrations of (-)[3H]amlodipine plus a high concentration of unlabeled amlodipine to determine non-specific binding.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 5 hours).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the concentration of free radioligand and fit the data to a one-site binding model to determine the KD and Bmax.

-

Visualizing Molecular Interactions and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to amlodipine's interaction with calcium channels.

Caption: Amlodipine's signaling pathway in vascular smooth muscle cells.

Caption: Experimental workflow for patch-clamp analysis of amlodipine.

Caption: Amlodipine's state-dependent binding and vascular selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Amlodipine Besylate

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a widely prescribed calcium channel blocker for the management of hypertension and angina.

Discovery and Historical Development

Amlodipine, a third-generation dihydropyridine calcium antagonist, was first patented by Pfizer in 1982.[1][2] It received its initial approval from the United States Food and Drug Administration (FDA) in 1987 and was subsequently marketed under the brand name Norvasc.[1][2][3] The development of amlodipine was driven by the need for a long-acting antihypertensive agent that could provide consistent blood pressure control over a 24-hour period with once-daily dosing. Its besylate salt form was chosen for its improved physicochemical properties, including better water solubility compared to the parent molecule.

Chemical Synthesis

The synthesis of amlodipine typically follows the Hantzsch dihydropyridine synthesis, a well-established method for creating this class of compounds. This process involves a multi-step reaction sequence that requires careful control of precursors and reaction conditions to achieve the desired purity and stereochemistry.

A common synthetic route involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, which then reacts with a substituted aminocrotonate. An alternative approach utilizes an aza Diels-Alder reaction to construct the dihydropyridine ring.

Caption: Hantzsch synthesis pathway for Amlodipine.

Formulation Development

The development of this compound tablets aimed to create a stable, effective, and convenient oral dosage form. Both direct compression and wet granulation techniques have been successfully employed in its formulation.

Experimental Protocol: Tablet Formulation by Direct Compression

-

Sieving: The active pharmaceutical ingredient (this compound) and excipients (e.g., microcrystalline cellulose, dibasic calcium phosphate, sodium starch glycolate) are individually passed through a 40-60 mesh sieve to ensure uniform particle size.

-

Blending: The sieved ingredients are blended in a suitable mixer to achieve a homogenous powder mixture.

-

Lubrication: A lubricant, such as magnesium stearate, is added to the blend and mixed for a short duration to prevent tablet sticking to the press.

-

Compression: The final lubricated blend is compressed into tablets using a rotary tablet press.

-

Evaluation: The manufactured tablets are evaluated for various quality control parameters, including weight variation, hardness, thickness, friability, disintegration time, and in-vitro dissolution.

Caption: Direct compression workflow for tablet formulation.

Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This action leads to peripheral arterial vasodilation, resulting in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.

The signaling pathway involves the following steps:

-

Amlodipine binds to L-type calcium channels on the cell membrane of vascular smooth muscle cells.

-

This binding inhibits the influx of extracellular calcium ions into the cell.

-

The reduced intracellular calcium concentration prevents the binding of calcium to calmodulin.

-

The calcium-calmodulin complex is necessary to activate myosin light-chain kinase (MLCK).

-

Without MLCK activation, the phosphorylation of myosin light chains is inhibited, leading to smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of Amlodipine's vasodilatory effect.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of amlodipine involved both in vitro and in vivo studies to assess its efficacy and safety. Animal studies in rats, cats, and mice demonstrated its antihypertensive effects. For instance, oral administration of amlodipine at a dose of 15 mg/kg/day for one week in mice showed a preventive effect against lipopolysaccharide-induced decrease in vascular response. Teratogenicity studies in mice indicated that high concentrations of amlodipine could inhibit early embryonic development.

Clinical Trials

Amlodipine underwent extensive clinical trials to establish its safety and efficacy in humans.

-

Phase I: Trials involving healthy volunteers established the drug's safety profile. A single intravenous dose of 10 mg was well-tolerated with no significant side effects.

-

Phase II: These studies, involving hundreds of hypertensive patients, confirmed the drug's efficacy. A daily dose of up to 10 mg resulted in significant cure rates with generally mild side effects.

-

Phase III: Large-scale trials further validated the long-term efficacy and safety of amlodipine. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a major study that compared amlodipine to other antihypertensives like lisinopril and chlorthalidone, finding it to be a safe and effective first-line agent.

Quantitative Data Summary

Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Bioavailability | 64% - 90% | |

| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | |

| Plasma Protein Binding | ~93% | |

| Terminal Elimination Half-life (t1/2) | 30 - 50 hours | |

| Metabolism | Extensively hepatic to inactive metabolites | |

| Excretion | 10% parent compound, 60% metabolites in urine |

Clinical Efficacy in Hypertension

| Study/Trial | Dosage | Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |

| Pooled Double-Blind, Placebo-Controlled Trials | 5-10 mg/day | ~12/6 mmHg (standing), ~13/7 mmHg (supine) | |

| Pediatric Study (6-17 years) | 2.5-5 mg/day | Effective in lowering blood pressure |

Clinical Efficacy in Chronic Stable Angina

| Trial | Dosage | Key Finding | Reference(s) |

| Pooled Placebo-Controlled Trials | 10 mg/day | Significant increase in exercise time | |

| PREVENT Study | 5-10 mg/day | No significant difference in progression of atherosclerosis |

Key Experimental Methodologies

Measurement of Intracellular Calcium Concentration:

-

Protocol: Cultured human smooth muscle cells are labeled with the fluorescent Ca2+ indicator Fura-2. Changes in intracellular Ca2+ concentration upon stimulation with agonists (e.g., thrombin, bFGF) in the presence or absence of amlodipine are measured using fluorescence spectrophotometry.

Western Blot for ERK 1/2 Activation:

-

Protocol: Human smooth muscle cells are treated with growth factors with or without amlodipine. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The activation (phosphorylation) of ERK 1/2 is detected using specific primary antibodies against the phosphorylated forms of the proteins, followed by chemiluminescent detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:

-

Protocol: HPLC is a standard method for determining the purity of the this compound drug substance and for quantifying its concentration in plasma samples during pharmacokinetic studies. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector.

References

Amlodipine Besylate degradation pathways and products

An In-depth Technical Guide to the Degradation Pathways and Products of Amlodipine Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and quality throughout its shelf life. This technical guide provides a comprehensive overview of the degradation pathways of this compound under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of amlodipine-based drug products.

Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] This document summarizes quantitative data from these studies, outlines detailed experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.

Degradation Pathways and Products

This compound is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis. The dihydropyridine ring in its structure is the most labile moiety, prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.

Hydrolytic Degradation

Hydrolysis of this compound occurs under both acidic and alkaline conditions, primarily affecting the ester linkages.

-

Acidic Hydrolysis: Amlodipine demonstrates significant degradation in acidic media.[2] Studies show degradation of up to 75.2% when subjected to 5 mol/L HCl at 80°C for 6 hours.[3] Another study reported approximately 60% degradation in an acidic medium.[1] The primary degradation product identified under acidic conditions is often the pyridine derivative, also known as Impurity D or dehydro amlodipine (C₂₀H₂₃N₂O₅Cl), which results from the aromatization of the dihydropyridine ring.[3] Other potential products include those arising from the hydrolysis of the ethyl ester group.

-

Alkaline Hydrolysis: The drug is highly unstable in basic conditions, with studies showing complete degradation in 5 mol/L NaOH at 80°C after 6 hours. Another study reported 43% degradation in 0.1 M NaOH. The main degradation product identified in strong alkaline conditions is a compound with the molecular formula C₁₅H₁₆NOCl, suggesting significant structural alteration beyond simple hydrolysis. In milder basic conditions, hydrolysis of the ester groups is the expected pathway.

Oxidative Degradation

This compound is highly susceptible to oxidative stress. Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation. One study reported 80.1% degradation in a 3% H₂O₂ solution at 80°C for 6 hours, while another showed 20% degradation in 30% H₂O₂. The primary product of oxidation is the pyridine derivative (Impurity D, m/z 407), which is the same major product found in acid degradation. This indicates that the aromatization of the dihydropyridine ring is the principal oxidative degradation pathway.

Photolytic Degradation

Amlodipine is known to be photosensitive. Exposure to UV and visible light can induce degradation, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. One study observed a 32.2% degradation of an this compound solution after 14 days of exposure in a photostability chamber. Another investigation using tablets exposed to UV and visible radiation for 15 days showed a content reduction of 22.38% and 19.89%, respectively. The photodegradation generally follows pseudo-first-order kinetics.

Thermal Degradation

Compared to other stress conditions, this compound shows relatively higher stability under thermal stress in the solid state. One study reported no major impurities after heating at 80°C for 48 hours. However, another study on the active pharmaceutical ingredient (API) at 80°C for 7 hours did show some degradation. When heated to decomposition, this compound releases compounds such as ammonia, methanol, and carbon dioxide. Thermal degradation in solution can be more pronounced, especially at non-neutral pH.

Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on this compound.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 5 mol/L HCl | 6 hours | 80°C | 75.2% | Dehydro amlodipine (C₂₀H₂₃N₂O₅Cl) | |

| Acidic Medium | Not Specified | Not Specified | ~60% | Impurity D (m/z 407), Product ion m/z 230 | ||

| 0.1 M HCl | 3 days | Ambient | ~1% | Not Specified | ||

| pH 3 | Not Specified | Not Specified | 55.5% | Not Specified | ||

| Alkaline Hydrolysis | 5 mol/L NaOH | 6 hours | 80°C | 100% (Total) | C₁₅H₁₆NOCl | |

| Basic Medium | Not Specified | Not Specified | ~25% | Product ions m/z 180, 167 | ||

| 0.1 M NaOH | 3 days | Ambient | 43% | Not Specified | ||

| pH 8.5 | Not Specified | Not Specified | 41.3% | Not Specified | ||

| Oxidative | 3% H₂O₂:Methanol (80:20) | 6 hours | 80°C | 80.1% | Dehydro amlodipine (C₂₀H₂₃N₂O₅Cl) | |

| 30% H₂O₂ | Not Specified | Not Specified | ~20% | Impurity D (m/z 407), Product ion m/z 230 | ||

| 3% H₂O₂ | 3 days | Ambient | ~1% | Not Specified | ||

| Photolytic | Photostability Chamber | 14 days | Not Specified | 32.2% | Not Specified | |

| UV Radiation (Tablets) | 15 days | Not Specified | 22.38% | Impurity D | ||

| Visible Light (Tablets) | 15 days | Not Specified | 19.89% | Impurity D | ||

| UV Light | Not Specified | Not Specified | 56.11% | Not Specified | ||

| Thermal | Solid State | 48 hours | 80°C | No major impurities | None | |

| Solid State | 3 days | 105°C | No degradation | None | ||

| Solution | 60 mins | 80°C | 59.62% | Not Specified |

Experimental Protocols

The following sections describe generalized methodologies for conducting forced degradation studies on this compound, based on protocols cited in the literature.

General Sample Preparation

A stock solution of this compound is typically prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a concentration in the range of 100-1000 µg/mL.

Acid Hydrolysis Protocol

-

Transfer a specific volume of the this compound stock solution into a volumetric flask.

-

Add an equal volume of an acid solution (e.g., 0.1 M to 5 M HCl).

-

The mixture is then either kept at room temperature or heated under reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 to 6 hours).

-

After the stress period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of a base (e.g., 0.1 M NaOH).

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

Analyze the sample using a stability-indicating HPLC method.

Alkaline Hydrolysis Protocol

-

Transfer a specific volume of the this compound stock solution into a volumetric flask.

-

Add an equal volume of a basic solution (e.g., 0.1 M to 5 M NaOH).

-

The mixture is then either kept at room temperature or heated under reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 to 6 hours).

-

After the stress period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of an acid (e.g., 0.1 M HCl).

-

Dilute the final solution with the mobile phase to a suitable concentration.

-

Analyze the sample using a stability-indicating HPLC method.

Oxidative Degradation Protocol

-

Transfer a specific volume of the this compound stock solution into a volumetric flask.

-

Add a specific volume of hydrogen peroxide solution (e.g., 3% to 30% H₂O₂).

-

The flask is kept at room temperature or heated (e.g., 80°C) for a specified duration (e.g., 3 to 8 hours).

-

After the stress period, dilute the solution with the mobile phase to the target concentration.

-

Analyze the sample using a stability-indicating HPLC method.

Photodegradation Protocol

-

Expose a solution of this compound (or the solid API) to a controlled light source.

-

The exposure should conform to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

After exposure, prepare the sample solution by dissolving/diluting it with the mobile phase.

-

Analyze both the exposed and control samples by HPLC.

Thermal Degradation Protocol

-

Place the solid this compound powder in a petri dish or vial.

-

Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C to 105°C) for a specified period (e.g., 48 hours to 3 days).

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed sample by accurately weighing the powder and dissolving it in the mobile phase to a known concentration.

-

Analyze the sample by HPLC.

Visualizations

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound under various stress conditions. The central point of degradation is the dihydropyridine ring, which aromatizes to a pyridine derivative (Impurity D), and the hydrolysis of the side-chain ester groups.

Caption: Major degradation pathways of this compound under different stress conditions.

Experimental Workflow for Forced Degradation

This diagram outlines a typical experimental workflow for conducting a forced degradation study of a drug substance like this compound.

Caption: General experimental workflow for a forced degradation study of this compound.

References